molecular formula C22H20ClFN2O4S B2652431 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide CAS No. 451506-65-3

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2652431
CAS No.: 451506-65-3
M. Wt: 462.92
InChI Key: HUIWAGSXBHLRMJ-UHFFFAOYSA-N
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Description

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H20ClFN2O4S and its molecular weight is 462.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated significant antimicrobial activity against various strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii. The findings suggest potential applications in developing antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, Stolaříková, 2012).

Antidiabetic Agents

Research into 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has highlighted their potential as antidiabetic agents. These compounds exhibited significant inhibitory activity against α-glucosidase, suggesting their utility in managing diabetes. The structural and functional insights from these studies could inform further development of antidiabetic medications (Thakral, Narang, Kumar, Singh, 2020).

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfamoyl]-N-(4-ethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-2-30-17-9-7-16(8-10-17)26-22(27)19-13-18(11-12-21(19)24)31(28,29)25-14-15-5-3-4-6-20(15)23/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIWAGSXBHLRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.